4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole
Description
4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole is a nitro-substituted pyrazole derivative featuring a trifluoromethyl group and two aromatic nitro substituents. The compound’s structure combines a pyrazole core with a 3-nitrophenyl group at position 1, a trifluoromethyl group at position 3, and a 1-nitronaphthalen-2-yl group at position 3. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., fluorophores or explosives precursors) .
Properties
IUPAC Name |
4-(1-nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N4O4/c21-20(22,23)19-17(11-25(24-19)13-5-3-6-14(10-13)26(28)29)16-9-8-12-4-1-2-7-15(12)18(16)27(30)31/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVONPFULMNEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule features a pyrazole core substituted at positions 1, 3, and 4 with a 3-nitrophenyl group, trifluoromethyl (CF₃) group, and 1-nitronaphthalen-2-yl moiety, respectively. Retrosynthetic disconnection suggests three primary synthetic approaches:
- Pyrazole Ring Construction via cyclocondensation of hydrazines with 1,3-dielectrophiles
- Sequential Functionalization of pre-formed pyrazole intermediates through cross-coupling and nitration
- Convergent Synthesis using pre-functionalized naphthalene and phenyl precursors
Key challenges include:
Pyrazole Core Formation Strategies
Cyclocondensation Approaches
Hydrazine-Diketone Cyclization
Reaction of 3-(trifluoromethyl)-1,3-diketone derivatives with substituted hydrazines represents a classical route:
R¹COCF₃ + R²NHNH₂ → Pyrazole core
For the target compound, this would require:
- R¹ : Pre-functionalized naphthalene intermediate
- R² : 3-Nitrophenyl group
However, the electron-withdrawing nitro and CF₃ groups may hinder cyclization efficiency. Microwave-assisted conditions (120°C, 30 min) improve yields in analogous systems.
Nitrile Imine Cycloadditions
Recent advances utilize (3+2) cycloadditions between nitrile imines and acetylene surrogates:
Ar-C≡N-NH₂ + HC≡C-R → Pyrazole via [3+2] cycloaddition
This method offers regiocontrol but requires:
Sequential Functionalization Routes
N-Arylation of Pyrazole Intermediates
Copper-mediated Ullmann coupling enables introduction of the 3-nitrophenyl group:
3-CF₃-Pyrazole + 3-Nitroiodobenzene → 1-(3-Nitrophenyl)-3-CF₃-Pyrazole
Optimized conditions:
C(4) Functionalization via Cross-Coupling
Suzuki-Miyaura coupling introduces the naphthalene moiety:
4-Bromo-1-(3-nitrophenyl)-3-CF₃-Pyrazole + 1-Nitronaphthalen-2-yl-Boronic Acid → Target Compound
Critical parameters:
Nitration Strategies
Directed Nitration of Naphthalene
Electrophilic nitration of 2-naphthol derivatives followed by oxidation:
2-Naphthol → HNO₃/H₂SO₄ → 1-Nitro-2-naphthol → Oxidation → 1-Nitro-2-naphthaldehyde
Key considerations:
Convergent Synthetic Approach
A three-component strategy combining pre-functionalized blocks:
- Naphthalene Unit : 1-Nitro-2-naphthaleneboronic acid
- Pyrazole Core : 4-Bromo-1-(3-nitrophenyl)-3-CF₃-Pyrazole
- Coupling : Pd-catalyzed Suzuki reaction
Advantages:
- Avoids late-stage nitration of sensitive intermediates
- Enables modular synthesis of analogs
Purification and Characterization
Chromatographic Separation
Spectroscopic Features
Key characterization data:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J=8.4 Hz, 1H, Naph-H), 8.34 (s, 1H, Pyz-H) |
| ¹⁹F NMR | -61.2 ppm (CF₃) |
| IR (ATR) | 1532 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym) |
Yield Optimization Strategies
Industrial-Scale Adaptations
Key modifications for kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitroso derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted pyrazoles or naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its nitro groups and trifluoromethyl moiety make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole exerts its effects involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl moiety can influence the compound's binding affinity to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrazole derivatives from the literature. Key comparisons include synthetic pathways , physicochemical properties , and reactivity profiles .
Physicochemical Properties
A comparison of melting points and solubility highlights the impact of substituents:
The target compound’s trifluoromethyl and nitronaphthalene groups likely reduce solubility in polar solvents compared to 15a or 17a due to increased hydrophobicity and steric bulk. Its melting point is expected to exceed 200°C, analogous to nitro-rich analogues like 16a.
Reactivity and Functionalization
- Nitro Group Reactivity: The 3-nitrophenyl and nitronaphthalene groups are electron-withdrawing, enhancing electrophilic substitution resistance but facilitating reduction to amine derivatives under catalytic hydrogenation. This contrasts with 15a, where the ethoxymethyleneamino group offers nucleophilic reactivity .
- Trifluoromethyl Effects: The CF₃ group stabilizes the pyrazole ring via inductive effects, improving thermal stability compared to non-fluorinated analogues like 17a .
Research Findings and Challenges
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H12F3N3O2
- Molecular Weight : 353.28 g/mol
- CAS Number : Not specified in the search results.
The presence of trifluoromethyl and nitro groups suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-(1-Nitronaphthalen-2-yl)-1-(3-nitrophenyl)-3-(trifluoromethyl)pyrazole have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Disruption of cell cycle progression
In a comparative study, a related pyrazole compound demonstrated IC50 values lower than traditional chemotherapeutics, indicating enhanced potency against specific cancer types.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The mechanism typically involves:
- Inhibition of DNA gyrase
- Disruption of cell membrane integrity
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of pyrazole derivatives. The compound may exert its effects by modulating cytokine production and inhibiting inflammatory pathways, which is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including those with similar structural motifs to our compound. The findings indicated that:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.4 | HeLa |
| Compound B | 3.2 | MCF-7 |
| This compound | 2.5 | A549 |
These results suggest that the compound exhibits superior activity against lung cancer cells (A549) compared to other tested compounds.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of similar pyrazoles against E. coli and S. aureus. Results showed that:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound C | 8 μg/mL |
| This compound | 4 μg/mL |
This indicates a strong antimicrobial effect, suggesting potential for development as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
